molecular formula C4F6O4 B14720259 Bis(trifluoromethyl) ethanedioate CAS No. 20583-24-8

Bis(trifluoromethyl) ethanedioate

Cat. No.: B14720259
CAS No.: 20583-24-8
M. Wt: 226.03 g/mol
InChI Key: SUOPTWUPGCKODX-UHFFFAOYSA-N
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Description

Bis(trifluoromethyl) ethanedioate is a chemical compound characterized by the presence of two trifluoromethyl groups attached to an ethanedioate (oxalate) backbone. This compound is known for its unique properties, including high thermal stability and significant electron-withdrawing effects due to the trifluoromethyl groups. These properties make it a valuable compound in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(trifluoromethyl) ethanedioate typically involves the reaction of trifluoromethylating agents with ethanedioate precursors. One common method is the reaction of bis(trifluoromethyl) peroxide with ethanedioic acid under controlled conditions. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Bis(trifluoromethyl) ethanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce trifluoromethylated carboxylic acids, while substitution reactions can yield a variety of trifluoromethylated derivatives .

Mechanism of Action

The mechanism of action of bis(trifluoromethyl) ethanedioate involves its ability to act as a strong electron-withdrawing agent. This property allows it to stabilize reactive intermediates and facilitate various chemical transformations. The molecular targets and pathways involved in its action depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(trifluoromethyl) ethanedioate is unique due to its ethanedioate backbone, which provides distinct reactivity and stability compared to other trifluoromethylated compounds. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research and industrial applications .

Properties

CAS No.

20583-24-8

Molecular Formula

C4F6O4

Molecular Weight

226.03 g/mol

IUPAC Name

bis(trifluoromethyl) oxalate

InChI

InChI=1S/C4F6O4/c5-3(6,7)13-1(11)2(12)14-4(8,9)10

InChI Key

SUOPTWUPGCKODX-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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